molecular formula C10H8N2O2 B1591896 2-(Quinoxalin-6-yl)acetic acid CAS No. 473932-16-0

2-(Quinoxalin-6-yl)acetic acid

Cat. No.: B1591896
CAS No.: 473932-16-0
M. Wt: 188.18 g/mol
InChI Key: NRRFVLPMUSJDJY-UHFFFAOYSA-N
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Description

2-(Quinoxalin-6-yl)acetic acid is a chemical compound belonging to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the quinoxaline moiety imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Scientific Research Applications

2-(Quinoxalin-6-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Quinoxaline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . Therefore, 2-(Quinoxalin-6-yl)acetic acid and its derivatives may have great future potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-6-yl)acetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid or its derivatives under acidic conditions. One common method includes the reaction of o-phenylenediamine with glyoxylic acid in the presence of acetic acid, followed by cyclization to form the quinoxaline ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Quinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2-ylmethanol
  • Quinoxaline-2,3-dicarboxylic acid

Comparison: 2-(Quinoxalin-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. Compared to quinoxaline-2-carboxylic acid, it has a different reactivity profile and can participate in a wider range of chemical reactions. Quinoxaline-2-ylmethanol, on the other hand, is more prone to reduction reactions, while quinoxaline-2,3-dicarboxylic acid has different solubility and stability characteristics .

Properties

IUPAC Name

2-quinoxalin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFVLPMUSJDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593767
Record name (Quinoxalin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473932-16-0
Record name (Quinoxalin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of quinoxalin-6-yl-acetic acid ethyl ester (95 mg, 0.44 mmol) in methanol (2 mL) was added 4 M aqueous lithium hydroxide (0.55 mL, 2.2 mmol). The reaction mixture was stirred at room temperature for 17 h then it was concentrated in vacuo, diluted with water and extracted with diethyl ether (3×). The aqueous layer was treated with 1 N aqueous hydrochloric acid until pH 2 and extracted with ethyl acetate (3×). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to provide 64 mg of product as a beige solid. 1H NMR 500 MHz (DMSO) δ 3.90 (s, 2H), 7.78 (dd, 1H), 7.99 (d, 1H), 8.06 (d, 1H), 8.93 (dd, 2H); MS (m/z) 189 [M+H+]+.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-iodo-quinoxaline (0.323 g, 1.26 mmol), malonic acid diethyl ester (0.404 g, 2.52 mmol), copper iodide (0.012 g, 0.063 mmol), biphenyl-2-ol (0.021 g, 0.126 mmol) and cesium carbonate (0.616 g, 1.89 mmol) in THF (5 mL) was heated to 70° C. in a sealed tube for 24 hours. The solution was then cooled to room temperature, water was added and the crude product was extracted from ethyl acetate. The product was purified via silica gel column chromatography in hexane:ethyl acetate (1:1) to give 2-quinoxalin-6-yl-malonic acid diethyl ester. 2-quinoxalin-6-yl -malonic acid diethyl ester (0.066 g, 0.229 mmol) was added to a solution of sodium hydroxide [2N] (0.229 mL) in methanol (2 mL) and stirred for several hours at room temperature. The reaction was then evaporated in vacuo, 1N HCl was added and the product was extracted with ethyl acetate to give 0.030 g (70%) of quinoxalin-6-yl-acetic acid. 1H NMR (400 MHz, DMSO-d6) δ 12.6 (bs, 1H), 8.93 (dd, 2H, J=2.0, 6.0 Hz), 8.05 (d, 1H, 8.8 Hz), 7.99 (m, 1H), 7.79 (dd, 1H, J=2.0, 8.8 Hz), 3.89 (s, 2H).
Name
2-quinoxalin-6-yl -malonic acid diethyl ester
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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